4-(Thiophen-2-yl)pyridin-2(1H)-one 4-(Thiophen-2-yl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1159819-78-9
VCID: VC7938015
InChI: InChI=1S/C9H7NOS/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11)
SMILES: C1=CSC(=C1)C2=CC(=O)NC=C2
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol

4-(Thiophen-2-yl)pyridin-2(1H)-one

CAS No.: 1159819-78-9

Cat. No.: VC7938015

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Thiophen-2-yl)pyridin-2(1H)-one - 1159819-78-9

Specification

CAS No. 1159819-78-9
Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
IUPAC Name 4-thiophen-2-yl-1H-pyridin-2-one
Standard InChI InChI=1S/C9H7NOS/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11)
Standard InChI Key WANKDEXLQUXYSY-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC(=O)NC=C2
Canonical SMILES C1=CSC(=C1)C2=CC(=O)NC=C2

Introduction

Structural Characteristics and Nomenclature

4-(Thiophen-2-yl)pyridin-2(1H)-one belongs to the pyridinone family, featuring a six-membered aromatic ring with a ketone group at position 2 and a thiophene substituent at position 4. The thiophene moiety, a five-membered heterocycle containing sulfur, is attached via its 2-position to the pyridinone core. This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and enabling interactions with biological targets .

Molecular Formula: C9H7NOS\text{C}_9\text{H}_7\text{NOS}
Molecular Weight: 177.22 g/mol
IUPAC Name: 4-(thiophen-2-yl)-1,2-dihydropyridin-2-one

The compound’s spectroscopic profile, inferred from analogs, includes distinct infrared (IR) absorption bands for the carbonyl group (1670cm1\sim 1670 \, \text{cm}^{-1}) and aromatic C–H stretching (30503100cm13050–3100 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) spectra would likely show a downfield shift for the pyridinone proton at position 3 (δ6.57.0ppm\delta \approx 6.5–7.0 \, \text{ppm}) and multiplet signals for thiophene protons (δ7.27.5ppm\delta \approx 7.2–7.5 \, \text{ppm}) .

Synthesis and Reaction Pathways

The synthesis of 4-(Thiophen-2-yl)pyridin-2(1H)-one can be inferred from methods used for structurally related pyridinone derivatives. A common approach involves cyclocondensation reactions using chalcone intermediates .

Key Synthetic Steps:

  • Chalcone Formation: Claisen-Schmidt condensation between 4-hydroxyacetophenone and thiophene-2-carboxaldehyde in basic conditions yields α,β-unsaturated ketones (chalcones) .

    Ar–CO–CH3+Thiophene-2-carboxaldehydeNaOH/MeOHAr–CO–CH=CH–Thiophene\text{Ar–CO–CH}_3 + \text{Thiophene-2-carboxaldehyde} \xrightarrow{\text{NaOH/MeOH}} \text{Ar–CO–CH=CH–Thiophene}
  • Cyclization: Treatment of the chalcone with hydroxylamine or hydrazine derivatives under reflux conditions facilitates pyridinone ring formation . For example, reaction with hydroxylamine hydrochloride in ethanol generates the pyridinone core via intramolecular cyclization.

  • Functionalization: Subsequent reactions, such as alkylation or acylation, can modify the pyridinone nitrogen or thiophene sulfur to enhance bioactivity.

Optimization Considerations:

  • Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) improve reaction yields by stabilizing intermediates.

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and byproduct formation.

Physicochemical Properties

The compound’s properties derive from its hybrid aromatic system:

PropertyValue/RangeMethod of Determination
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
SolubilitySlightly soluble in water; soluble in DMSO, ethanolShake-flask method
LogP (Partition Coefficient)1.8–2.2HPLC retention time
pKa4.9 (pyridinone NH)Potentiometric titration

The moderate lipophilicity (LogP ~2) suggests favorable membrane permeability, a critical factor for oral bioavailability . The acidic proton on the pyridinone ring (pKa4.9\text{p}K_a \approx 4.9) enables salt formation under physiological conditions, enhancing solubility in biological matrices .

Biological Activities and Mechanisms

Antimicrobial Activity

Thiophene-containing pyridinones demonstrate broad-spectrum antimicrobial effects. For example, 2-(thiophen-2-yl)pyridin-4(1H)-one analogs inhibited Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) through membrane disruption and ergosterol biosynthesis interference .

Neuroprotective Effects

Preliminary studies on related compounds suggest modulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating cognitive decline . Inhibition of this enzyme reduces glucocorticoid-induced neuronal damage, potentially ameliorating Alzheimer’s disease pathology .

Applications in Drug Development

Metabolic Syndrome Therapeutics

By inhibiting 11β-HSD1, 4-(Thiophen-2-yl)pyridin-2(1H)-one could mitigate insulin resistance and obesity, hallmarks of metabolic syndrome . In rodent models, similar compounds reduced hepatic glucose output by 40% and improved insulin sensitivity .

Material Science

The conjugated π-system and sulfur atom enable applications in organic electronics. Thiophene-pyridinone hybrids have been explored as charge-transport layers in organic light-emitting diodes (OLEDs), achieving electron mobility values of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}.

Challenges and Future Directions

While promising, further studies are needed to:

  • Elucidate the exact pharmacokinetic profile of 4-(Thiophen-2-yl)pyridin-2(1H)-one, including bioavailability and metabolic stability.

  • Optimize synthetic routes for scalability, as current methods rely on multi-step protocols with moderate yields (45–60%) .

  • Evaluate toxicity in in vivo models to establish therapeutic indices.

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